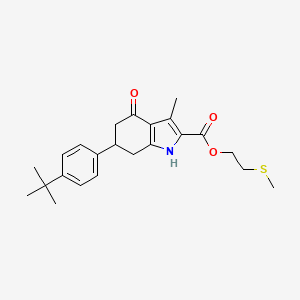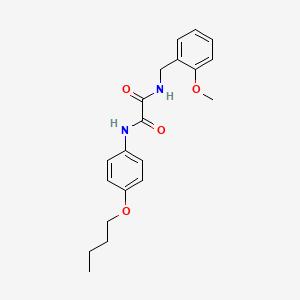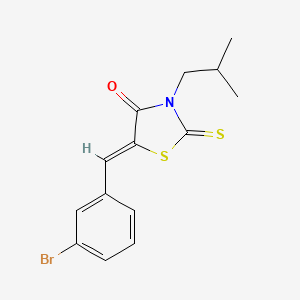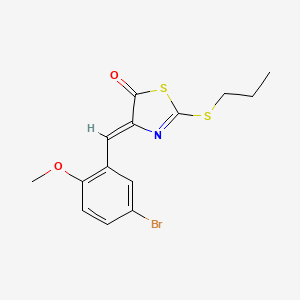
7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a xanthine derivative that has been used for various purposes in the medical field. It is a bronchodilator that is commonly used to treat respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). In addition, theophylline has also been studied for its potential therapeutic effects in other medical conditions, such as cardiovascular diseases and neurological disorders.
Wirkmechanismus
Theophylline exerts its pharmacological effects through multiple mechanisms of action. It inhibits phosphodiesterase (PDE) enzymes, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in smooth muscle relaxation, which leads to bronchodilation and vasodilation. Theophylline also inhibits adenosine receptors, which leads to the release of epinephrine and norepinephrine, resulting in increased heart rate and cardiac output. Finally, 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects in various medical conditions.
Biochemical and Physiological Effects:
Theophylline has various biochemical and physiological effects on the body. It increases heart rate and cardiac output, which can lead to tachycardia and arrhythmias at high doses. It also relaxes smooth muscle, which leads to bronchodilation and vasodilation. Theophylline has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in respiratory diseases. It also has antioxidant effects, which may contribute to its potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages and limitations for lab experiments. It is a well-studied compound that has been extensively characterized in terms of its pharmacological effects and mechanisms of action. It is also relatively inexpensive and widely available. However, 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has a narrow therapeutic window, which means that it can be toxic at high doses. It also has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Zukünftige Richtungen
There are several future directions for research on 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of new formulations and delivery methods that can improve its pharmacokinetics and reduce its potential side effects. Another area of research is the identification of new therapeutic applications for 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, particularly in neurological disorders. Finally, there is a need for further research on the mechanisms of action of 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, particularly in terms of its antioxidant and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its potential therapeutic effects in various medical conditions. In respiratory diseases, 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to improve lung function, reduce airway inflammation, and enhance the effectiveness of other bronchodilators. In addition, 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has also been studied for its potential therapeutic effects in cardiovascular diseases, such as heart failure and hypertension. It has been shown to improve cardiac function, reduce pulmonary hypertension, and enhance blood flow to the heart. Theophylline has also been studied for its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function, reduce oxidative stress, and enhance neuroprotection.
Eigenschaften
IUPAC Name |
7-ethyl-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-4-19-9-10(16(2)13(21)17(3)11(9)20)15-12(19)18-7-5-14-6-8-18/h14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHJLJJGGYZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4843061.png)
![N-(2-bromobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4843069.png)
![6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843083.png)

![2-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843098.png)






![6-ethoxy-4-({4-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4843134.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide](/img/structure/B4843136.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide](/img/structure/B4843154.png)